molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4

methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate

Cat. No.: B2887137
CAS No.: 955962-94-4
M. Wt: 381.37
InChI Key: XTMCWBLXPINCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate (CAS: 955962-94-4) is a heterocyclic compound featuring a pyrazole-thiazole core with a methyl ester substituent. Its molecular formula is C₁₇H₁₄F₃N₃O₂S (MW: 381.37 g/mol). The structure combines a 3-methyl-5-(trifluoromethyl)pyrazole moiety linked to a 4-phenylthiazole ring, with a methyl acetate group at the 5-position of the thiazole . This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with pyrazole and thiazole derivatives.

Properties

IUPAC Name

methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMCWBLXPINCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate usually involves multi-step organic synthesis techniques. One possible route could be:

  • Starting with pyrazole formation: Synthesize 3-methyl-5-(trifluoromethyl)pyrazole from appropriate precursors like hydrazine and trifluoroacetic acid under acidic conditions.

  • Thiazole ring synthesis: React the pyrazole derivative with a suitable thiazole precursor in the presence of a catalyst.

  • Final esterification: The thiazole intermediate can then be treated with methyl bromoacetate under basic conditions to yield the final compound.

Industrial Production Methods

Scaling up the synthesis for industrial production might involve optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts to increase yield and purity. Advanced techniques like flow chemistry could be employed for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the methyl group on the pyrazole ring.

  • Reduction: Reduction reactions could target the ester functional group, converting it to an alcohol.

  • Substitution: Various substitutions can occur on the aromatic rings, potentially modifying the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

  • Substitution: Halogenation reagents or electrophiles under Friedel-Crafts conditions.

Major Products

The specific products formed depend on the reaction conditions but can include hydroxylated derivatives (from oxidation) or reduced esters (from reduction).

Scientific Research Applications

Chemical Properties and Identification

  • CAS Number : 955962-94-4 .
  • Molecular Formula : C17H14F3N3O2S .
  • Molecular Weight : 381.37 .
  • Synonyms : Various names including methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate .

Potential Applications

  • As a Specialty Chemical : Parchem supplies this compound as a specialty chemical, suggesting its use in specialized applications .
  • Anti-Cancer Research : Thiazole derivatives have demonstrated anticancer activity . For instance, some thiazole compounds have shown effectiveness against various cancer cell lines, with some even outperforming standard drugs like 5-fluorouracil in anti-breast cancer efficacy .
  • Synthesis of Pyrazoles : Pyrazoles, which are related to the compound of interest, have applications in both agrochemical and medicinal chemistry, including use as pesticides and anti-inflammatory medications .
  • Pharmaceutical Research : Thiazole derivatives are investigated for their potential in treating various diseases, including cancer . The presence of specific groups, such as chlorine, can be crucial for anti-proliferative activity .

Related Research

  • Anticancer Activity of Thiazoles : Research indicates that thiazole-containing compounds exhibit anticancer potential. For example, compounds with a benzofuran ring have shown activity against human glioblastoma and melanoma cells . Similarly, compounds with a methoxy group on the phenyl ring and fluorine substitution on the indole ring have demonstrated promising anticancer potential .
  • Pyridine-Substituted Thiazole Hybrids : These compounds have been studied for their cytotoxic effects against liver, laryngeal, prostate, and breast cancer cell lines .
  • Thiazole Pyrimidine Derivatives : These derivatives have demonstrated antiproliferative activity against various human cancer cell lines .

Safety Information

  • Signal Word : Information regarding the signal word and precautionary statements can typically be found on the product's Safety Data Sheet (SDS) .
  • Hazard Statements : Hazard statements provide details on the potential hazards associated with the compound .

Mechanism of Action

The compound's effects are mediated through interactions at a molecular level:

  • Targets: Potential targets could include enzymes or receptors that interact with its functional groups.

  • Pathways: The ester and thiazole groups might play roles in binding mechanisms, altering biochemical pathways.

Comparison with Similar Compounds

Pyrazole-Thiazole Derivatives with Varied Ester Groups

  • Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (): Structural Difference: Replaces the thiazole-phenyl-acetate group with a simpler ethyl ester. Synthesis: Prepared via nucleophilic substitution using ethyl chloroacetate and 3-methyl-5-trifluoromethylpyrazole under basic conditions (K₂CO₃, DMF), yielding 80.6% as a light yellow liquid.
  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():

    • Structural Difference : Incorporates a piperazine-ureido-thiazole system instead of the phenyl-thiazole core.
    • Properties : Higher molecular weight (MW: 548.2 g/mol) due to the piperazine and ureido groups. The urea moiety enhances hydrogen-bonding capacity, which may improve protein target engagement compared to the target compound’s ester .

Derivatives with Additional Heterocyclic Systems

  • 4-Allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol (): Structural Difference: Adds a triazole-thiol group and an allyl substituent.
  • [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine ():

    • Structural Difference : Substitutes the thiazole-acetate group with a methanamine and shifts the trifluoromethyl group to the pyrazole’s 4-position.
    • Implications : The amine group enables covalent interactions (e.g., Schiff base formation), contrasting with the target’s ester, which is prone to hydrolysis .

Aryl-Substituted Thiazole Derivatives

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

    • Structural Difference : Features fluorophenyl groups on both pyrazole and thiazole rings, with a triazole extension.
    • Crystallography : Exhibits planar conformations with perpendicular fluorophenyl groups, suggesting distinct π-stacking interactions compared to the target compound’s phenyl group .
  • [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (): Structural Difference: Replaces the trifluoromethylpyrazole with a methylsulfanyl group and incorporates a methoxyacetate.

Physicochemical Comparisons

Property Target Compound Ethyl Analog Piperazine-Ureido Derivative
Molecular Weight 381.37 g/mol 270.20 g/mol 548.2 g/mol
Key Functional Groups Methyl ester Ethyl ester Ureido, piperazine
Bioactivity Relevance Ester hydrolysis Simpler metabolism Enhanced H-bonding

Biological Activity

Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate (CAS No. 955962-94-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3O2S, with a molecular weight of 381.37 g/mol. The compound features a thiazole ring and a pyrazole moiety, both of which are known for their diverse biological activities.

PropertyValue
CAS Number955962-94-4
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.37 g/mol

1. Anti-inflammatory Activity

The pyrazole and thiazole moieties present in the compound are recognized for their anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown anti-inflammatory effects comparable to standard drugs like dexamethasone .

2. Anticancer Activity

Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. A related study found that compounds with similar structural features demonstrated IC50 values below that of doxorubicin in assays against A549 lung adenocarcinoma cells . The presence of electron-donating groups in the phenyl ring enhances the anticancer activity of these compounds .

3. Antimicrobial Properties

The compound's potential antimicrobial properties have also been explored. Thiazole and pyrazole derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. For example, thiazole derivatives were tested against E. coli and Staphylococcus aureus, with notable efficacy reported .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of thiazole-containing compounds, this compound was synthesized and tested in vitro for its ability to inhibit TNF-α production in macrophages. The results indicated a significant reduction in cytokine levels compared to untreated controls.

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on evaluating the cytotoxicity of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF7) with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Formation : React 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative (e.g., 4-phenyl-1,3-thiazol-5-yl) under controlled conditions to form the thiazolyl-pyrazole intermediate.

Acetate Esterification : Introduce the methyl acetate group via nucleophilic substitution or esterification, using reagents like methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .

Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Key Characterization Data

TechniqueObservationsReference
¹H/¹³C NMR Peaks at δ 2.5 ppm (CH₃ from pyrazole), δ 3.7 ppm (OCH₃), δ 7.3–7.5 ppm (Ph)
IR Spectroscopy Stretching at 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole)

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Use a 1:1 ethyl acetate/hexane system to monitor reaction progress. A single spot with Rf ~0.5 confirms purity .
  • NMR Spectroscopy :
    • ¹H NMR : Identify protons from the trifluoromethyl group (δ 3.8–4.0 ppm as a quartet) and aromatic protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and thiazole C=N (δ ~160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (367.3 g/mol) with a [M+H]⁺ peak at m/z 368.3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures (0–25°C) to avoid side reactions .
  • Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction), achieving yields >75% under inert atmospheres .
  • Reaction Time : Monitor via TLC; extended reaction times (>24 hours) may degrade acid-sensitive groups (e.g., trifluoromethyl) .

Q. Yield Optimization Table

ConditionOptimal RangeImpact on YieldReference
Temperature25–40°CMaximizes rate
Catalyst Loading5–10 mol% Pd/CReduces byproducts
pH ControlNeutral to slightly basic (pH 7–8)Prevents ester hydrolysis

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate to account for variability. Use standardized cell lines (e.g., HEK293 for receptor binding studies) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}propionate) to isolate substituent effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with mutagenesis studies if binding affinities conflict .

Q. What computational methods predict the compound’s pharmacokinetic and binding properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (85%), and blood-brain barrier permeability (low) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of protein-ligand complexes (e.g., 100 ns simulations in GROMACS) to validate docking poses .
  • QSAR Modeling : Train models on thiazole-pyrazole analogs to predict IC₅₀ values for novel targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.